molecular formula C12H21NO4 B3238086 Methyl 3-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate CAS No. 1400583-12-1

Methyl 3-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate

Cat. No. B3238086
M. Wt: 243.3 g/mol
InChI Key: ZZGMDDXYOHHJMT-UHFFFAOYSA-N
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Description

“Methyl 3-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate” is a chemical compound with the CAS Number: 554451-12-6 . It has a molecular weight of 243.3 and its IUPAC name is methyl (1S,3R)-3-[(tert-butoxycarbonyl)amino]cyclopentanecarboxylate . The compound is in solid form .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) were prepared . These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents . Another study reported the use of sodium borohydride in methanol and water for the synthesis of a related compound.


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H21NO4/c1-12(2,3)17-11(15)13-9-6-5-8(7-9)10(14)16-4/h8-9H,5-7H2,1-4H3,(H,13,15)/t8-,9+/m0/s1 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Chemical Reactions Analysis

The compound has been used in the synthesis of dipeptides . The distinctive coupling reagent N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .


Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 243.3 . Its IUPAC name is methyl (1S,3R)-3-[(tert-butoxycarbonyl)amino]cyclopentanecarboxylate . The InChI code provides further information about its molecular structure .

Safety And Hazards

The compound has been classified with the hazard codes H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The compound’s potential for use in dipeptide synthesis suggests it could have applications in peptide and protein research . Further studies could explore its utility in these and other areas of organic synthesis.

properties

IUPAC Name

methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-9-6-5-8(7-9)10(14)16-4/h8-9H,5-7H2,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGMDDXYOHHJMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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